7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Description
This compound belongs to the tricyclic quinazoline alkaloid family, characterized by a pyrrolo[2,1-b]quinazolin-9(1H)-one core. The unique structural features include a 2,5-dimethoxyphenyl group attached via a 2-oxoethoxy linker at position 7 of the quinazolinone scaffold. Such substitutions are hypothesized to enhance bioactivity by modulating electronic properties and intermolecular interactions like π-π stacking .
Properties
Molecular Formula |
C21H20N2O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C21H20N2O5/c1-26-13-6-8-19(27-2)16(10-13)18(24)12-28-14-5-7-17-15(11-14)21(25)23-9-3-4-20(23)22-17/h5-8,10-11H,3-4,9,12H2,1-2H3 |
InChI Key |
HCAMMPUMCGZXBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)COC2=CC3=C(C=C2)N=C4CCCN4C3=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilamide Derivatives
Anthranilic acid reacts with proline or pyrrolidine precursors to form the fused quinazolinone ring. For example:
-
Step 1 : Anthranilic acid reacts with formamide at 120°C to yield quinazolin-4(3H)-one.
-
Step 2 : Chlorination with POCl₃ produces 4-chloroquinazoline, which undergoes nucleophilic substitution with pyrrolidine derivatives.
Representative Conditions
AgOTf-Catalyzed Intramolecular Hydroamination
Silver triflate (AgOTf) catalyzes cyclization of alkynyl amines to form the pyrrolo[2,1-b]quinazolinone core.
Mitsunobu Reaction
The Mitsunobu reaction enables ether formation using 2-(2,5-dimethoxyphenyl)-2-oxoethanol and DIAD/PPh₃.
-
Step 1 : Prepare 2-(2,5-dimethoxyphenyl)-2-oxoethanol via oxidation of 1-(2,5-dimethoxyphenyl)propane-1,2-diol.
Optimized Parameters
Alternative Routes
One-Pot Synthesis
Challenges and Optimization
-
Regioselectivity : Directing substitution to position 7 requires protective groups (e.g., Boc) on competing reactive sites.
-
Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.
-
Scalability : AgOTf-catalyzed cyclization and one-pot aqueous methods are scalable to >1 kg .
Chemical Reactions Analysis
Types of Reactions
7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Drug Discovery and Development
The compound belongs to the quinazolinone family, which has been recognized for its role as a building block in the synthesis of numerous bioactive molecules. Quinazolinones are known to exhibit a wide range of pharmacological activities, making them valuable in drug development.
Anticancer Activity
Research has shown that derivatives of quinazolinones, including 7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, demonstrate significant anticancer properties. Studies indicate that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest at the G2/M phase and induction of apoptosis. For instance:
- Ehrlich Ascites Carcinoma and Sarcoma-180 : Compounds similar to this compound have shown effective growth inhibition in these models .
- Breast and Cervical Cancer : A series of 2,3-disubstituted quinazolinones exhibited promising results against these cancer types .
Neuroprotective Properties
Quinazolinones are also being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the prevention of β-amyloid formation and protection against neuronal apoptosis:
- Alzheimer's Disease : Certain derivatives have been found to interact strongly with BACE1 (β-site amyloid precursor protein cleaving enzyme 1), which is critical in the formation of amyloid plaques associated with Alzheimer's .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of quinazolinone derivatives. The synthesis and evaluation of quinazolin-2,4-dione derivatives revealed promising antibacterial activity against several strains:
- These compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step processes that ensure high regioselectivity and yield:
| Step | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| 1 | Cyclization | 75–83 | Utilizes PIFA as an initiator |
| 2 | Functionalization | Varies | Substituents affect regioselectivity |
Mechanism of Action
The mechanism of action of 7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key analogs of the pyrrolo[2,1-b]quinazolin-9(1H)-one core, highlighting substituents and bioactivities:
Physicochemical Properties
- LogP and Solubility: The dimethylamino-substituted analog (CAS 33903-15-0) has a LogP of 2.73, indicating moderate lipophilicity . Methoxy groups (as in the target compound) may further increase LogP compared to polar substituents like piperazine (Compound 25).
- Thermal Stability :
- High boiling points (e.g., 470°C for CAS 33903-15-0) suggest thermal resilience, advantageous for pharmaceutical processing .
Biological Activity
7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a synthetic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The following sections detail its synthesis, mechanisms of action, and biological activities based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinazolinone Core : This is achieved through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
- Introduction of Functional Groups : The addition of the 2,5-dimethoxyphenyl and oxoethoxy groups is accomplished through electrophilic substitution reactions.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Methodology : The MTT assay was employed to assess cell viability after treatment with varying concentrations (0.1 to 100 μM) of the compound.
- Findings : The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation in both cell lines .
| Cell Line | IC50 (μM) | Control (Doxorubicin) |
|---|---|---|
| MCF-7 | 5.33 | 7.7 |
| HeLa | 6.00 | 7.7 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : Quinazolinone derivatives are known to inhibit various protein kinases involved in cell signaling pathways that regulate growth and apoptosis .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Anti-inflammatory Properties : Quinazoline derivatives have also shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines .
Case Studies
Several case studies have highlighted the efficacy of quinazolinone derivatives in clinical settings:
- Cytotoxic Evaluation on Cancer Cell Lines : A study reported that derivatives similar to our compound demonstrated a high degree of cytotoxicity against MCF-7 and HeLa cells, supporting their development as potential anticancer agents .
- In Vivo Studies : Animal models have shown promising results where quinazolinone derivatives significantly reduced tumor size and improved survival rates when administered alongside conventional chemotherapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives and substituted phenoxy ketones. A typical approach involves refluxing precursors in methanol with sodium methoxide as a base (e.g., 3 weeks at 278°C for analogous compounds) . Optimization can leverage Design of Experiments (DoE) to minimize trial-and-error, focusing on variables like solvent polarity, temperature, and stoichiometry. Statistical methods (e.g., response surface methodology) are recommended to identify critical parameters and interactions .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the pyrroloquinazoline core, dimethoxyphenyl substituents, and oxoethoxy linker. Compare chemical shifts with related compounds (e.g., δ 8.67 ppm for aromatic protons in analogous structures) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for derivatives like (E)-3-[4-(dimethylamino)benzylidene]-2,3-dihydropyrrolo[2,1-b]quinazolin-9-one (R-factor = 0.029) .
- HRMS : Validate molecular weight (e.g., ESI-HRMS with <5 ppm error) .
Q. How can solubility and formulation challenges be addressed for in vitro studies?
- Methodological Answer :
- Solubility screening : Test polar aprotic solvents (DMSO, DMF) or surfactants (Tween-80) for initial dissolution. For aqueous compatibility, use co-solvents like PEG-400 .
- Solid dispersion : Enhance bioavailability via spray drying with polymers (e.g., HPMC or PVP) .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : Store under inert atmosphere (N2/Ar) at –20°C to prevent oxidation of the oxoethoxy group. Monitor degradation via HPLC-UV at intervals (e.g., 0, 3, 6 months) and track impurity profiles .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding interactions .
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize derivatives with strong hydrogen bonding to active-site residues .
Q. What mechanistic insights can be derived from kinetic studies of its synthetic reactions?
- Methodological Answer :
- Isotope labeling : Use deuterated solvents (e.g., CD3OD) to trace proton transfer steps in condensation reactions .
- Kinetic profiling : Employ stopped-flow NMR to monitor intermediates and determine rate constants (kobs) under varying temperatures .
Q. How do structural modifications (e.g., substituent variation) affect its physicochemical and pharmacological properties?
- Methodological Answer :
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logP and IC50 values. Replace dimethoxy groups with electron-withdrawing groups (e.g., nitro) to modulate lipophilicity .
- In vitro assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) for structure-activity relationships .
Q. What strategies minimize byproduct formation during scale-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
